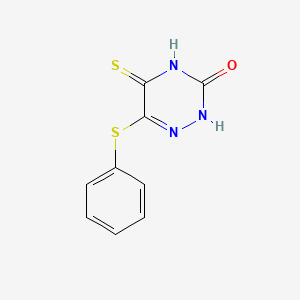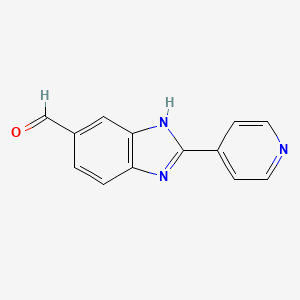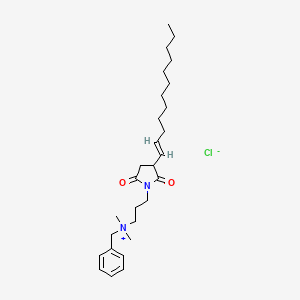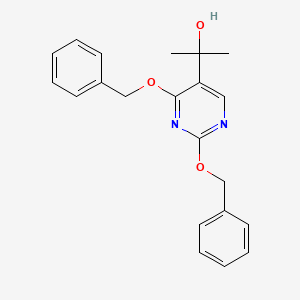
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a synthetic organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions and a propan-2-ol moiety at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and guanidine under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions. Benzyl alcohols react with the pyrimidine core in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Propan-2-ol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the pyrimidine ring into a more saturated structure.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzyloxy groups and the pyrimidine core may play crucial roles in binding to molecular targets, while the propan-2-ol moiety could influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethoxy)pyrimidin-5-yl)propan-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
2-(2,4-Dibenzyloxy)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.
Uniqueness
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is unique due to the specific combination of benzyloxy groups and the propan-2-ol moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from synthetic chemistry to potential therapeutic uses.
属性
CAS 编号 |
41244-54-6 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]propan-2-ol |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,24)18-13-22-20(26-15-17-11-7-4-8-12-17)23-19(18)25-14-16-9-5-3-6-10-16/h3-13,24H,14-15H2,1-2H3 |
InChI 键 |
OEFDZCNFIGZSRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)
![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


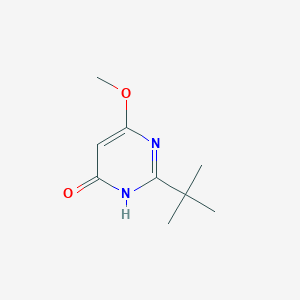
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
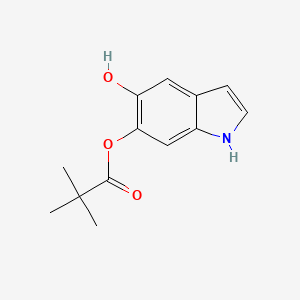
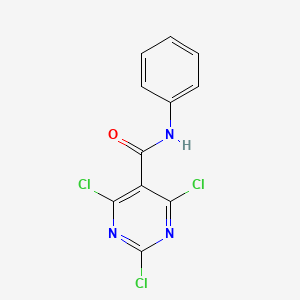
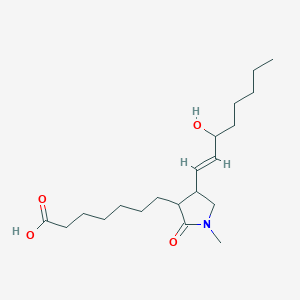
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
